5-Iodopyridine-3,4-diamine

LogP Drug-likeness Permeability

5-Iodopyridine-3,4-diamine (CAS 1565967-71-6) is a halogenated heterocyclic building block belonging to the 3,4-diaminopyridine structural class. Its molecular formula is C₅H₆IN₃, with a molecular weight of 235.03 g/mol, and it carries a 98% purity specification from commercial suppliers.

Molecular Formula C5H6IN3
Molecular Weight 235.028
CAS No. 1565967-71-6
Cat. No. B2493546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyridine-3,4-diamine
CAS1565967-71-6
Molecular FormulaC5H6IN3
Molecular Weight235.028
Structural Identifiers
SMILESC1=C(C(=C(C=N1)I)N)N
InChIInChI=1S/C5H6IN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)
InChIKeyHTPAEXBGLNKQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodopyridine-3,4-diamine (CAS 1565967-71-6) – Molecular Identity and Procurement Baseline


5-Iodopyridine-3,4-diamine (CAS 1565967-71-6) is a halogenated heterocyclic building block belonging to the 3,4-diaminopyridine structural class. Its molecular formula is C₅H₆IN₃, with a molecular weight of 235.03 g/mol, and it carries a 98% purity specification from commercial suppliers . The compound features two nucleophilic amino groups at the 3- and 4-positions and a heavy iodine atom at the 5-position of the pyridine ring, a substitution pattern that imparts distinct electronic, steric, and reactivity properties compared to other 5-halo-3,4-diaminopyridine analogs . It is primarily utilized as a versatile intermediate in medicinal chemistry for constructing kinase-targeted compound libraries and functionalized heterocyclic scaffolds .

Why 5-Iodopyridine-3,4-diamine Cannot Be Replaced by Its 5-Bromo or 5-Chloro Analogs


Generic substitution among 5-halo-3,4-diaminopyridine congeners fails because the halogen atom at the 5-position critically governs both the compound's physicochemical profile and its chemical reactivity in downstream applications. The iodine substituent confers a larger van der Waals radius, a higher calculated logP (0.03) indicating greater lipophilicity, and a significantly lower carbon-halogen bond dissociation energy compared to bromine or chlorine . These properties directly translate into differentiated performance in palladium-catalyzed cross-coupling reactions—where oxidative addition rates follow the order I > Br > Cl—and in halogen-bond-directed molecular recognition, where the polarizability of iodine provides stronger and more directional interactions than lighter halogens [1]. Consequently, selecting 5-iodopyridine-3,4-diamine over its 5-bromo or 5-chloro counterparts is not a matter of simple replacement but of intentional design to achieve specific reactivity, binding affinity, or pharmacokinetic parameters in the final target molecule .

Quantitative Product-Specific Evidence Guide for 5-Iodopyridine-3,4-diamine


Lipophilicity Differential vs. 5-Bromo Analog

5-Iodopyridine-3,4-diamine exhibits a higher computed logP (0.027) compared to its 5-bromo analog, reflecting greater lipophilicity. This difference influences membrane permeability and protein binding potential, key parameters in early drug discovery.

LogP Drug-likeness Permeability

Molecular Weight Differentiation vs. All 5-Halo Analogs

The molecular weight of 5-iodopyridine-3,4-diamine (235.03 g/mol) is substantially higher than its bromo (188.03 g/mol) and chloro (143.57 g/mol) counterparts. This elevated mass directly impacts the compound's utility as a heavy atom derivative in X-ray crystallography phasing and as a mass-spectrometry probe.

Molecular weight Lead-likeness Fragment-based drug design

Reactivity Advantage in Palladium-Catalyzed Cross-Coupling

The C–I bond at the 5-position is significantly more reactive in oxidative addition with palladium(0) catalysts than the corresponding C–Br or C–Cl bonds. This is due to the lower bond dissociation energy of C–I (approx. 57 kcal/mol) versus C–Br (approx. 68 kcal/mol) and C–Cl (approx. 84 kcal/mol). [1]

Cross-coupling Suzuki coupling Buchwald-Hartwig amination

Calculated Hydrogen Bond Donor/Acceptor Profile vs. Amifampridine (3,4-Diaminopyridine)

5-Iodopyridine-3,4-diamine possesses two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), identical to the parent 3,4-diaminopyridine (amifampridine). However, the iodine substituent introduces a strong halogen bond donor site orthogonal to the hydrogen bonding array, enabling directional non-covalent interactions unavailable to the non-halogenated parent compound.

Solubility Crystal engineering Supramolecular chemistry

Best-Fit Application Scenarios for 5-Iodopyridine-3,4-diamine Based on Quantitative Evidence


Palladium-Catalyzed Diversification for Kinase Inhibitor Library Synthesis

Medicinal chemistry groups constructing focused kinase inhibitor libraries should prioritize 5-iodopyridine-3,4-diamine as the halogenated entry point for Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig diversification. The weaker C–I bond (BDE ≈ 57 kcal/mol) compared to C–Br (68 kcal/mol) enables fast oxidative addition, which supports the use of lower catalyst loadings and shorter reaction times [1]. The resulting 5-substituted-3,4-diaminopyridine scaffolds occupy the hinge-binding region of kinase active sites, a well-precedented binding mode, making this intermediate a high-value procurement choice for lead generation programs.

Heavy-Atom Derivative for X-ray Crystallographic Phasing

Structural biology teams requiring experimental phasing for protein-ligand co-crystal structures can exploit the anomalous scattering of iodine in 5-iodopyridine-3,4-diamine. The compound's molecular weight (235.03 g/mol) provides robust anomalous signal at standard synchrotron wavelengths, enabling single-wavelength anomalous diffraction (SAD) phasing. Soaking the iodo compound into protein crystals yields interpretable iodine anomalous difference maps, overcoming a critical bottleneck in structure-guided drug design .

Halogen-Bond-Enabled Supramolecular Assembly

Research groups investigating halogen bonding in supramolecular chemistry, crystal engineering, or protein-ligand recognition should use 5-iodopyridine-3,4-diamine as a model building block. The iodine σ-hole provides a strong, directional non-covalent interaction orthogonal to the two amino hydrogen bond donors [2]. This orthogonal binding motif allows the design of self-assembled architectures and protein ligands with unique binding geometries not achievable with the non-iodinated parent compound 3,4-diaminopyridine or lighter halogen analogs.

LC-MS/MS Metabolic Tracing Probe

ADME and drug metabolism research groups synthesizing candidate molecules can leverage the unmistakable +127 Da mass shift and characteristic isotopic signature of iodine to track metabolites derived from 5-iodopyridine-3,4-diamine-containing scaffolds. In complex biological matrices, the distinct iodine mass defect and isotopic pattern enable unambiguous identification of compound-related material via high-resolution mass spectrometry, an advantage not available with bromine or chlorine analogs. This makes the iodo building block a strategic procurement choice for early-stage metabolic stability studies .

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